
(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa(c)pyrrolo(3,2-e)indol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one typically involves multi-step organic reactions. The starting materials are usually simple indole derivatives, which undergo a series of transformations including cyclization, carbonylation, and methylation. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques such as flow chemistry, which allows for continuous synthesis and better control over reaction conditions. The use of automated systems and high-throughput screening can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its reactivity.
Substitution: The indole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the indole ring.
科学的研究の応用
Chemistry
In chemistry, (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding the behavior of indole derivatives in various chemical reactions.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one may be explored as a lead compound for drug development. Its unique structure and potential biological activities make it a candidate for further investigation in preclinical and clinical studies.
Industry
In industry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it valuable for the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
Similar compounds to (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one include other indole derivatives such as:
- 1H-indole-2-carboxylic acid
- 1H-indole-3-carboxaldehyde
- 1H-indole-3-acetic acid
Uniqueness
What sets (7bR)-1,2,8,8a-Tetrahydro-2-(1H-indol-2-ylcarbonyl)-7-methylcyclopropa©pyrrolo(3,2-e)indol-4(5H)-one apart from these similar compounds is its unique cyclopropane-fused pyrroloindole structure. This structural feature may confer distinct reactivity and biological activity, making it a compound of interest for further research and development.
特性
CAS番号 |
110352-06-2 |
|---|---|
分子式 |
C21H17N3O2 |
分子量 |
343.4 g/mol |
IUPAC名 |
10-(1H-indole-2-carbonyl)-3-methyl-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-trien-7-one |
InChI |
InChI=1S/C21H17N3O2/c1-11-9-22-19-16(25)7-17-21(18(11)19)8-13(21)10-24(17)20(26)15-6-12-4-2-3-5-14(12)23-15/h2-7,9,13,22-23H,8,10H2,1H3 |
InChIキー |
XSIHIAJHMICCIT-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=CC=CC=C6N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
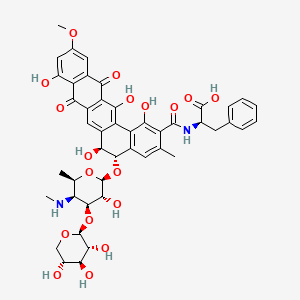
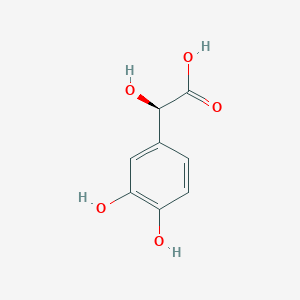

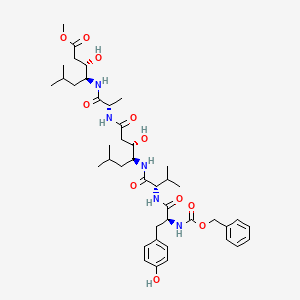


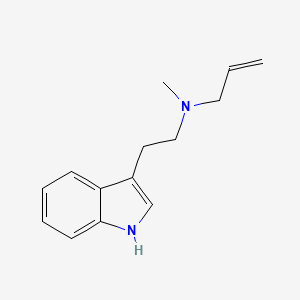

![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
![(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]](/img/structure/B15192071.png)
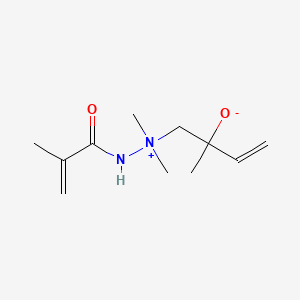
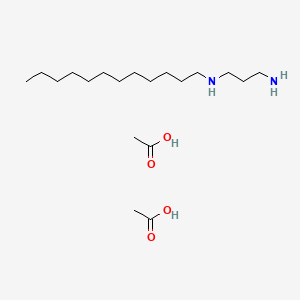
![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
